

Application Notes and Protocols: Assessing GLPG1205 Activity using a Calcium Mobilization Assay

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Compound of Interest

Compound Name:	GLPG1205
CAS No.:	1445847-37-9
Cat. No.:	B3047791

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Introduction

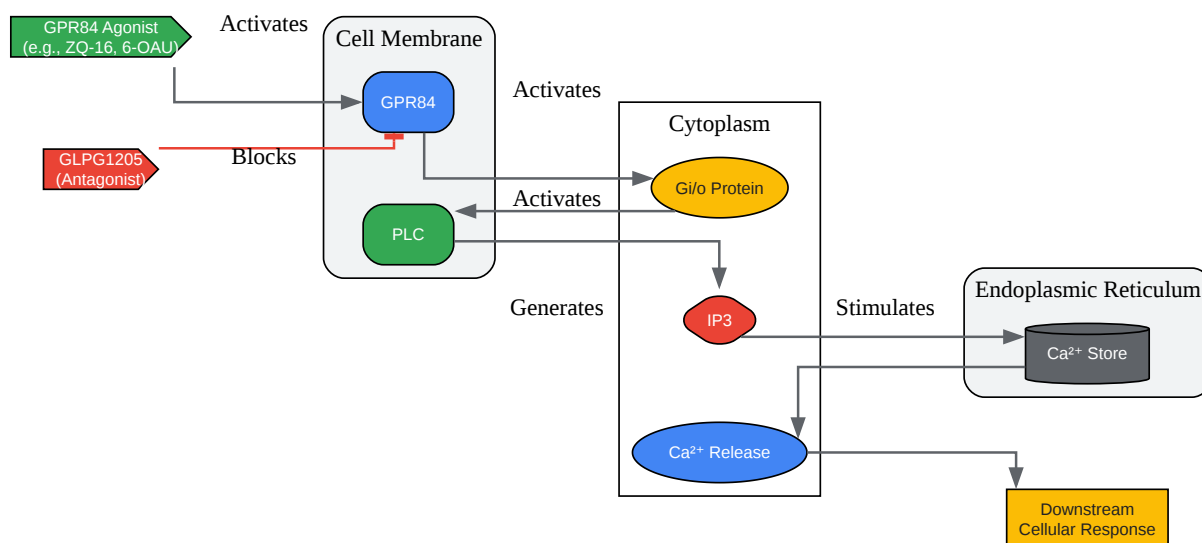
GLPG1205 is a potent and selective antagonist of the G-protein-coupled receptor 84 (GPR84). [1][2] GPR84 is a receptor for medium-chain fatty acids and is implicated in various inflammatory and fibrotic diseases.[3][4] Its activation, primarily through the Gai/o signaling pathway, can lead to downstream cellular responses, including changes in intracellular calcium levels.[5][6] This application note provides a detailed protocol for a cell-based calcium mobilization assay to quantify the antagonist activity of **GLPG1205** on the GPR84 receptor.

Calcium mobilization assays are a robust and widely used method for studying GPCR activation and inhibition.[7][8] These assays utilize fluorescent calcium indicators, such as Fluo-4 AM, which exhibit a significant increase in fluorescence intensity upon binding to free intracellular calcium.[1][9][10] By stimulating GPR84-expressing cells with a known agonist and measuring the subsequent change in fluorescence in the presence of varying concentrations of **GLPG1205**, a dose-dependent inhibition of the calcium response can be determined, allowing

for the calculation of the half-maximal inhibitory concentration (IC₅₀) of **GLPG1205**. This protocol is designed for a high-throughput format using a fluorescence imaging plate reader (FLIPR) or a similar instrument.

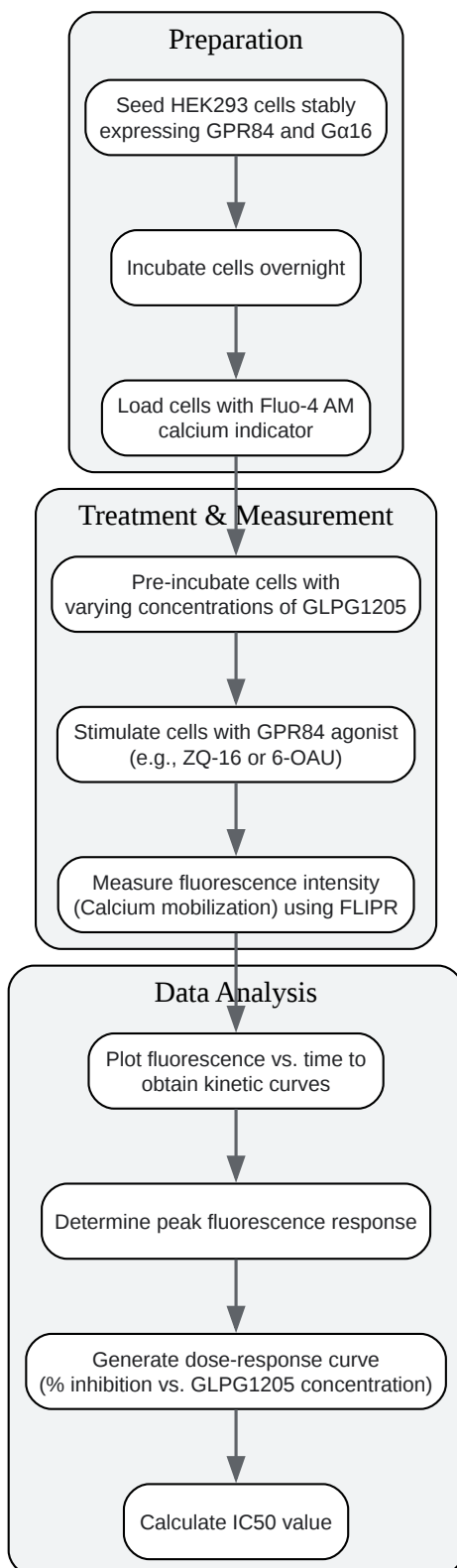
Signaling Pathway and Experimental Workflow

To understand the mechanism of the assay, the following diagrams illustrate the GPR84 signaling pathway and the experimental workflow for the calcium mobilization assay.



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Caption: GPR84 signaling pathway and antagonism by **GLPG1205**.



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Caption: Experimental workflow for the calcium mobilization assay.

Data Presentation

The antagonist activity of **GLPG1205** is determined by its ability to inhibit the agonist-induced calcium mobilization in a dose-dependent manner. The results can be summarized in the following table.

Compound	Target	Agonist (Concentration)	Assay Type	Cell Line	IC50 (nM)
GLPG1205	GPR84	ZQ-16 (~EC80)	Calcium Mobilization	HEK293-GPR84-Gα16	To be determined
GLPG1205	GPR84	6-OAU (~EC80)	Calcium Mobilization	HEK293-GPR84-Gα16	To be determined
Reference Data					
GLPG1205	GPR84	ZQ16	ROS Production	TNF-α primed neutrophils	15[2]

Note: The IC50 values for the calcium mobilization assay are to be determined experimentally following this protocol. The EC80 concentration of the agonist should be determined in a separate agonist dose-response experiment.

Experimental Protocols

Materials and Reagents

- Cell Line: HEK293 cell line stably co-expressing human GPR84 and a promiscuous G-protein alpha subunit such as Gα16 (e.g., from a commercial vendor or developed in-house). [11]
- Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418 for stable cell line maintenance).[12]

- Assay Plate: 96-well or 384-well black-walled, clear-bottom microplates, tissue culture treated.
- **GLPG1205**: Prepare a stock solution in DMSO (e.g., 10 mM) and serially dilute to the desired concentrations in assay buffer.
- GPR84 Agonist:
 - ZQ-16: Prepare a stock solution in DMSO (e.g., 10 mM). The reported EC50 in a calcium mobilization assay is approximately 0.139-0.213 μM .[\[13\]](#)[\[14\]](#)
 - 6-OAU (6-n-octylaminouracil): Prepare a stock solution in DMSO (e.g., 10 mM). The reported EC50 is approximately 105 nM.[\[3\]](#)
- Calcium Indicator: Fluo-4 AM (acetoxymethyl ester) or a no-wash calcium assay kit (e.g., FLIPR Calcium Assay Kit).[\[1\]](#)[\[9\]](#)[\[10\]](#)[\[15\]](#)[\[16\]](#)
- Pluronic F-127: For use with Fluo-4 AM to aid in its dispersal in aqueous media.
- Probenecid: An anion transport inhibitor to prevent the extrusion of the de-esterified Fluo-4 from the cells.[\[7\]](#)
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4. For the final assay, this buffer should also contain 2.5 mM probenecid.
- Instrumentation: A fluorescence imaging plate reader (FLIPR), FlexStation, or a similar instrument capable of kinetic reading of fluorescence with automated liquid handling.[\[8\]](#)

Experimental Procedure

- Cell Plating:
 1. Culture the HEK293-GPR84-G α 16 cells in T-75 flasks until they reach 80-90% confluency.
 2. Trypsinize the cells and resuspend them in fresh culture medium.
 3. Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well for a 96-well plate, or 10,000 to 20,000 cells per well for a

384-well plate.[16]

4. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.[\[1\]](#)

- Dye Loading:

1. Prepare the Fluo-4 AM loading solution. For a 1 mM stock, dissolve 50 µg of Fluo-4 AM in 44 µL of DMSO containing 10-20% Pluronic F-127.

2. Dilute the Fluo-4 AM stock solution in the assay buffer to a final working concentration of 2-4 µM.

3. Remove the culture medium from the cell plate and wash the cells once with assay buffer.

4. Add the Fluo-4 AM loading solution to each well (e.g., 100 µL for a 96-well plate) and incubate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature in the dark.[\[16\]](#)[\[17\]](#)

5. If using a no-wash calcium assay kit, prepare the dye solution according to the manufacturer's instructions and add it directly to the wells containing the culture medium.
[\[15\]](#)[\[18\]](#)

- Compound Addition and Fluorescence Measurement (Antagonist Mode):

1. Prepare serial dilutions of **GLPG1205** in assay buffer.

2. Prepare the GPR84 agonist (ZQ-16 or 6-OAU) at a concentration that will give approximately 80% of the maximal response (EC₈₀). This concentration should be determined in a prior agonist dose-response experiment.

3. Place the cell plate into the FLIPR instrument.

4. Set the instrument parameters for kinetic reading (e.g., excitation at 488-494 nm and emission at 515-525 nm).[\[1\]](#)[\[16\]](#)

5. Establish a stable baseline fluorescence reading for 10-20 seconds.

6. The instrument's liquid handler should then add the varying concentrations of **GLPG1205** to the respective wells.
7. Incubate for a period of 15-30 minutes.
8. After the incubation, the instrument will add the GPR84 agonist to all wells.
9. Immediately begin recording the fluorescence intensity every 1-2 seconds for a total of 2-3 minutes to capture the peak calcium response.

Data Analysis

- The change in fluorescence is typically expressed as the ratio of the fluorescence after agonist addition to the baseline fluorescence (F/F_0) or as the difference between the peak fluorescence and the baseline fluorescence (ΔF).
- Determine the peak fluorescence response for each well.
- Normalize the data by setting the response in the absence of **GLPG1205** (agonist only) as 100% and the response in the absence of agonist (buffer only) as 0%.
- Plot the percentage of inhibition against the logarithm of the **GLPG1205** concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of **GLPG1205**.

Expected Results

The addition of a GPR84 agonist like ZQ-16 or 6-OAU to HEK293 cells stably expressing GPR84 should induce a rapid and transient increase in intracellular calcium, as measured by an increase in Fluo-4 fluorescence. Pre-incubation with **GLPG1205** is expected to cause a dose-dependent inhibition of this agonist-induced calcium signal. A complete dose-response curve will allow for the calculation of a precise IC₅₀ value, which serves as a quantitative measure of the potency of **GLPG1205** as a GPR84 antagonist. The assay should be reproducible with a Z'-factor > 0.5 for high-throughput screening applications.[17]

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